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molecular formula C11H15FN2 B8298737 N-(4-fluoro-2-methylphenyl)-N-methylazetidin-3-amine

N-(4-fluoro-2-methylphenyl)-N-methylazetidin-3-amine

Cat. No. B8298737
M. Wt: 194.25 g/mol
InChI Key: AHFWQHIEFLIBPW-UHFFFAOYSA-N
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Patent
US08828987B2

Procedure details

To an ice cooled solution of tert-butyl 3-((4-fluoro-2-methylphenyl)(methyl)amino)azetidine-1-carboxylate (D33) 8170 mg, 0.577 mmol) in dichloromethane (1 ml) trifluoroacetic acid/dichloromethane (3/1 ml) was added and the resulting mixture was stirred at room temperature for 1 h. Solvents were evaporated under vacuo and the residue was purified by SPE-SCX cartridge (10 g) eluting with methanol and 2N ammonia in methanol. Ammonia fractions were evaporated in vacuo to afford the title compound (D56) (110 mg)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 3-((4-fluoro-2-methylphenyl)(methyl)amino)azetidine-1-carboxylate
Quantity
8170 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:20])[CH:9]2[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)=[C:4]([CH3:21])[CH:3]=1>ClCCl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:20])[CH:9]2[CH2:12][NH:11][CH2:10]2)=[C:4]([CH3:21])[CH:3]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tert-butyl 3-((4-fluoro-2-methylphenyl)(methyl)amino)azetidine-1-carboxylate
Quantity
8170 mg
Type
reactant
Smiles
FC1=CC(=C(C=C1)N(C1CN(C1)C(=O)OC(C)(C)C)C)C
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were evaporated under vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by SPE-SCX cartridge (10 g)
WASH
Type
WASH
Details
eluting with methanol and 2N ammonia in methanol
CUSTOM
Type
CUSTOM
Details
Ammonia fractions were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)N(C1CNC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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